Potassium isopropylxanthate
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Overview
Description
Potassium isopropylxanthate, also known as potassium O-isopropyl dithiocarbonate, is an organosulfur compound with the chemical formula (CH₃)₂CHOCS₂K. It is a yellowish powder that is soluble in water and is primarily used as a flotation agent in the mining industry to extract metal ions from ores. This compound is also utilized in various chemical synthesis processes due to its reactivity and ability to form complexes with metal ions .
Mechanism of Action
Target of Action
Potassium Isopropylxanthate (PIX), also known as Proxan-Potassium, primarily targets palladium in the context of pharmaceutical synthesis . Palladium is often used as a catalyst in the synthesis of active pharmaceutical ingredients (APIs), and PIX acts as a scavenger to remove residual palladium from the APIs .
Mode of Action
PIX interacts with palladium by binding to it, thereby facilitating its removal from the APIs . This interaction is enhanced by the presence of iodine, which works synergistically with PIX to increase the efficiency of palladium removal .
Biochemical Pathways
Its role as a palladium scavenger suggests that it may influence pathways where palladium-catalyzed reactions are employed in the synthesis of apis .
Result of Action
The primary result of PIX’s action is the efficient removal of residual palladium from APIs .
Action Environment
The efficacy and stability of PIX as a palladium scavenger can be influenced by various environmental factors. For instance, the temperature of the reaction can shift the balance between products towards the formation of sulfur-containing products . Additionally, the presence of water can increase the selectivity towards alkoxide formation .
Biochemical Analysis
Biochemical Properties
Potassium Isopropylxanthate interacts with palladium, a metal often used in the synthesis of APIs . The nature of this interaction involves the compound’s ability to bind to palladium and remove it from the API .
Cellular Effects
The cellular effects of this compound are primarily related to its role in palladium removal. By reducing palladium levels, it helps to ensure the purity and safety of APIs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong metal binding capability . It binds to palladium, thereby facilitating its removal from the API .
Temporal Effects in Laboratory Settings
Over time, this compound has been shown to effectively reduce palladium levels in APIs to less than 0.1 ppm . This indicates its stability and long-term effectiveness in palladium removal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium isopropylxanthate is synthesized through a process known as xanthation. The reaction involves the treatment of isopropyl alcohol with carbon disulfide and potassium hydroxide. The general reaction is as follows: [ \text{(CH₃)₂CHOH} + \text{CS₂} + \text{KOH} \rightarrow \text{(CH₃)₂CHOCS₂K} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the synthesis is typically carried out in a reactor where isopropyl alcohol is mixed with carbon disulfide and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then stirred until the formation of this compound is complete. The product is usually purified by filtration and drying to obtain a high-purity compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dixanthogen, a disulfide compound.
Substitution: It can participate in nucleophilic substitution reactions where the xanthate group is replaced by other nucleophiles.
Complexation: It forms complexes with various metal ions, which is the basis for its use in flotation processes.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Metal Ions: Copper, lead, and zinc ions are commonly used in complexation reactions.
Major Products:
Dixanthogen: Formed during oxidation.
Substituted Xanthates: Formed during nucleophilic substitution.
Metal-Xanthate Complexes: Formed during flotation processes.
Scientific Research Applications
Potassium isopropylxanthate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the mining industry for the flotation of sulfide ores, and in the purification of metal contaminants from pharmaceutical products
Comparison with Similar Compounds
Potassium ethylxanthate: Similar in structure but with an ethyl group instead of an isopropyl group.
Sodium isopropylxanthate: Similar but with sodium instead of potassium.
Potassium amylxanthate: Similar but with an amyl group instead of an isopropyl group.
Uniqueness: Potassium isopropylxanthate is unique due to its specific reactivity and selectivity in forming complexes with certain metal ions. Its isopropyl group provides distinct steric and electronic properties compared to other xanthates, making it particularly effective in certain flotation and purification processes .
Properties
CAS No. |
140-92-1 |
---|---|
Molecular Formula |
C4H8KOS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
potassium;propan-2-yloxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7); |
InChI Key |
SGHVMYOCWWOKQQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=S)[S-].[K+] |
SMILES |
CC(C)OC(=S)[S-].[K+] |
Canonical SMILES |
CC(C)OC(=S)S.[K] |
140-92-1 | |
Pictograms |
Irritant |
Related CAS |
108-25-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Potassium isopropylxanthate be used in organic synthesis, and what types of reactions does it facilitate?
A2: Yes, this compound serves as an odorless sulfur source in organic synthesis. It participates in copper iodide-catalyzed hydrothiolation reactions of alkynes, specifically phenylacetylene, with aryl or alkyl halides. [] This reaction proceeds through a three-component, one-pot mechanism, involving the formation of a carbothionate intermediate. Importantly, the reaction exhibits high regioselectivity, yielding exclusively the (Z)-β-alkenyl sulfide isomer. []
Q2: What is the molecular structure of this compound, and are there any spectroscopic data available to confirm its identity?
A2: While the provided research papers do not delve into the specific spectroscopic characterization of this compound, its molecular formula is C4H7KOS2. This information can be used to deduce its structure:
Q3: What are the environmental implications of using this compound in industrial processes?
A4: While the provided abstracts don't directly address the environmental impact of this compound, its use in mining, specifically bioleaching, raises concerns. [] As a xanthate, it might pose risks to aquatic life and potentially contribute to soil and water contamination. Further research is crucial to understand its degradation pathways, ecotoxicological effects, and to develop strategies for its responsible use, recycling, and waste management. This would ensure the sustainability of processes employing this compound and minimize its potential negative impact on the environment.
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